molecular formula C12H20O3 B1325300 7-Cyclopentyl-7-oxoheptanoic acid CAS No. 898766-77-3

7-Cyclopentyl-7-oxoheptanoic acid

Cat. No.: B1325300
CAS No.: 898766-77-3
M. Wt: 212.28 g/mol
InChI Key: NCMFHVOZSIOSMD-UHFFFAOYSA-N
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Description

7-Cyclopentyl-7-oxoheptanoic acid is an organic compound with the molecular formula C12H20O3 It is characterized by a cyclopentyl group attached to a heptanoic acid chain, with a ketone functional group at the seventh carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopentyl-7-oxoheptanoic acid typically involves the reaction of cyclopentanone with heptanoic acid under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the ketone group at the desired position . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to enhance yield and efficiency. These methods often employ optimized reaction conditions, including temperature control and the use of high-purity reagents, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

7-Cyclopentyl-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Cyclopentyl-7-oxoheptanoic acid has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 7-Cyclopentyl-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The ketone group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophiles. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler ketone with a cyclopentyl group.

    Heptanoic acid: A straight-chain carboxylic acid without the cyclopentyl group.

    Cyclopentylacetic acid: A compound with a cyclopentyl group attached to an acetic acid chain.

Uniqueness

7-Cyclopentyl-7-oxoheptanoic acid is unique due to the presence of both a cyclopentyl group and a ketone functional group on a heptanoic acid chain. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

7-cyclopentyl-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c13-11(10-6-4-5-7-10)8-2-1-3-9-12(14)15/h10H,1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMFHVOZSIOSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645356
Record name 7-Cyclopentyl-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-77-3
Record name ζ-Oxocyclopentaneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Cyclopentyl-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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